molecular formula C13H22N2 B8603076 4-Dipropylaminomethyl-aniline

4-Dipropylaminomethyl-aniline

Cat. No. B8603076
M. Wt: 206.33 g/mol
InChI Key: WITBGLGAUOJYMJ-UHFFFAOYSA-N
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Patent
US07932281B2

Procedure details

The compound (2.61 g) obtained in Example 15-1 was dissolved in methanol (25 ml). The solution was added with THF (13 ml), activated carbon (261 mg), and iron trichloride hexahydrate (26.1 mg) and the whole was refluxed for 30 minutes. After having been cooled to room temperature, the solution was added with hydrazine monohydrate (1.88 ml) and then the whole was refluxed for 3 hours. After completion of the reaction, the resultant was subjected to filtration through Celite. The filtrate was subjected to extraction with chloroform and washed with distilled water and a saturated saline solution. The organic layer was dried with anhydrous sodium sulfate and the solvent was distilled off. The residue was purified through silica gel column chromatography (chloroform/ethyl acetate), thereby obtaining the subject compound (865 mg) as a yellow oily substance.
Name
compound
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
26.1 mg
Type
catalyst
Reaction Step Two
Quantity
1.88 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][C:7]([CH2:8][N:9]([CH2:13][CH2:14][CH3:15])[CH2:10][CH2:11][CH3:12])=[CH:6][CH:5]=1)([O-])=O.C1COCC1.O.NN>CO.O.O.O.O.O.O.[Fe](Cl)(Cl)Cl>[CH2:10]([N:9]([CH2:8][C:7]1[CH:16]=[CH:17][C:4]([NH2:1])=[CH:5][CH:6]=1)[CH2:13][CH2:14][CH3:15])[CH2:11][CH3:12] |f:2.3,5.6.7.8.9.10.11|

Inputs

Step One
Name
compound
Quantity
2.61 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CN(CCC)CCC)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
26.1 mg
Type
catalyst
Smiles
O.O.O.O.O.O.[Fe](Cl)(Cl)Cl
Step Three
Name
Quantity
1.88 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole was refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the whole was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the resultant was subjected to filtration through Celite
EXTRACTION
Type
EXTRACTION
Details
The filtrate was subjected to extraction with chloroform
WASH
Type
WASH
Details
washed with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified through silica gel column chromatography (chloroform/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(CC)N(CCC)CC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 865 mg
YIELD: CALCULATEDPERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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